

A Comparative Efficacy Analysis of Npy5RA-972 and MK-0557 in Obesity Models

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Compound of Interest

Compound Name: Npy5RA-972

Cat. No.: B1680075

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Neuropeptide Y5 receptor (NPY5R) antagonists, **Npy5RA-972** and MK-0557, based on available preclinical and clinical data. This analysis aims to support informed decisions in the development of novel anti-obesity therapeutics.

Both **Npy5RA-972** and MK-0557 are selective antagonists of the NPY5 receptor, a key target in the regulation of food intake and energy homeostasis. By blocking this receptor, these compounds are designed to reduce appetite and promote weight loss. While both molecules have been investigated for their anti-obesity potential, their progression and reported efficacy have varied.

Summary of Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **Npy5RA-972** and MK-0557 from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Rodent Models of Diet-Induced Obesity

Compound	Species	Diet	Dosage	Duration	Key Findings
Npy5RA-972	Rat	Not Specified	1 mg/kg (oral)	Not Specified	Inhibited feeding induced by a selective NPY Y5 agonist.
MK-0557	Mouse	Medium High-Fat Diet	30 mg/kg (oral, daily)	35 days	40% reduction in body-weight gain.
Mouse	High-Fat Diet	Not Specified	Not Specified	Suppressed body weight gain and adiposity; improved hyperinsuline mia. [1]	

Table 2: Clinical Efficacy in Overweight and Obese Adults

Compound	Study Design	Dosage	Duration	Key Findings
Npy5RA-972	No publicly available clinical trial data.	-	-	-
MK-0557	Randomized, double-blind, placebo-controlled	1 mg/day	52 weeks	Statistically significant, but not clinically meaningful weight loss.[2][3]
Randomized, placebo-controlled (post-VLCD)	1 mg/day	52 weeks	Mean weight regain of +1.5 kg vs. +3.1 kg for placebo (p=0.014); difference not considered clinically meaningful.[2][3]	

Detailed Experimental Protocols

Preclinical Study of a Y5R Antagonist in Diet-Induced Obese Mice

A study investigating a potent and highly selective Y5R antagonist in a diet-induced obesity (DIO) model provides insight into the preclinical evaluation of such compounds.

- **Animal Model:** Mice were fed a medium high-fat diet to induce obesity.
- **Treatment:** The Y5R antagonist was administered orally.
- **Efficacy Endpoints:** The primary outcomes measured were changes in body weight, caloric intake, and fat pad weight. Additionally, plasma glucose and insulin levels were assessed.

- Results: The treatment with the Y5R antagonist was found to inhibit body weight gain, reduce caloric intake, and decrease fat pad weight in the diet-induced obese mice.

Clinical Trial of MK-0557 in Overweight and Obese Adults

A 52-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of MK-0557.

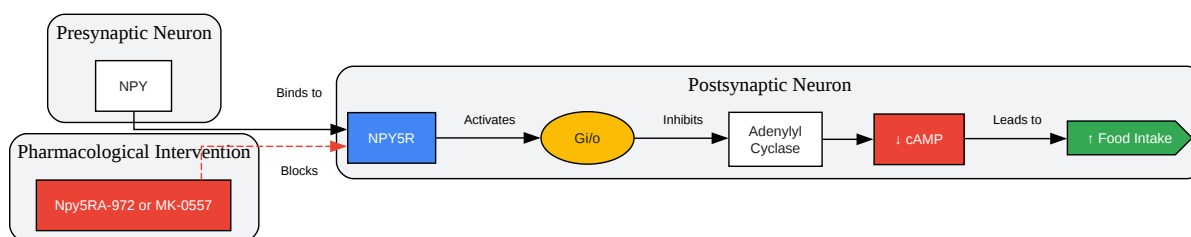
- Participants: 1661 overweight and obese patients were enrolled.
- Intervention: Participants were randomized to receive either 1 mg of MK-0557 or a placebo once daily.
- Primary Endpoint: The primary outcome was the change in body weight from baseline.
- Results: While a statistically significant difference in weight loss was observed between the MK-0557 and placebo groups, the magnitude of the weight loss was not considered clinically meaningful.

Another study evaluated MK-0557's ability to limit weight regain after a very-low-calorie diet (VLCD).

- Participants: Patients who lost at least 6% of their initial body weight on a VLCD were randomized.
- Intervention: Participants received either 1 mg of MK-0557 or a placebo daily for 52 weeks, alongside a hypocaloric diet.
- Primary Endpoint: The primary outcome was the change in body weight from the end of the VLCD.
- Results: After 52 weeks, the mean weight regain was 1.5 kg for the MK-0557 group compared to 3.1 kg for the placebo group. This difference was statistically significant ($p=0.014$) but not deemed clinically meaningful.

Signaling Pathways and Experimental Workflows

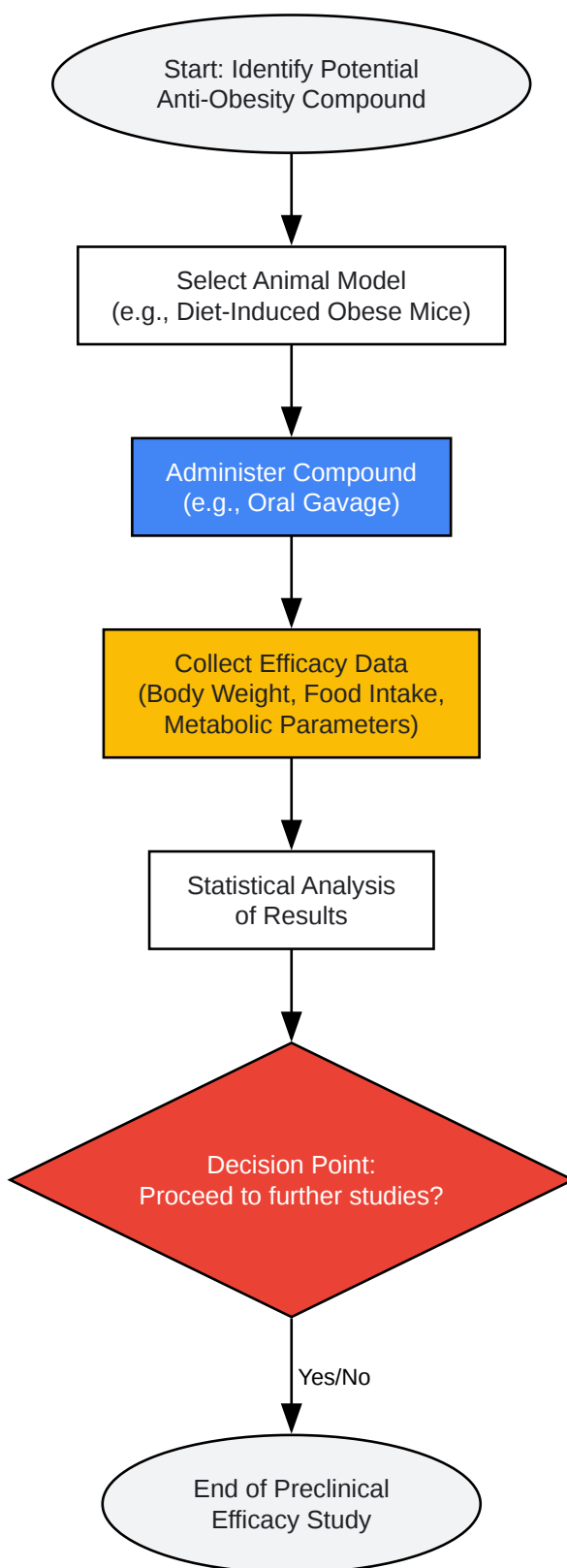
Neuropeptide Y5 Receptor (NPY5R) Signaling Pathway



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Caption: NPY5R signaling pathway and the mechanism of action of antagonists.

General Workflow for Preclinical Efficacy Testing of Anti-Obesity Compounds



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- 2. researchgate.net [researchgate.net]
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